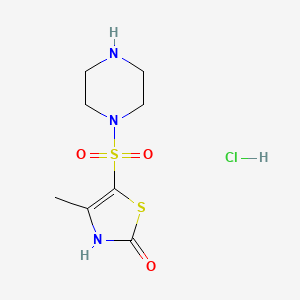

4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of thiazole-piperazine hybrid compound research. While specific documentation of this compound's initial synthesis remains limited in the available literature, its development can be traced to the systematic exploration of heterocyclic hybrid frameworks that gained prominence in drug discovery and medicinal chemistry research during the late 20th and early 21st centuries. The compound bears the Chemical Abstracts Service number 1170915-85-1, establishing its unique identity within chemical databases and facilitating its recognition in scientific literature.

The synthesis of thiazole-piperazine hybrids has been driven by the recognition that molecular hybridization strategies can markedly enhance drug efficacy while simultaneously mitigating resistance to multiple drugs and minimizing toxicity concerns. This particular compound represents one example of the systematic efforts to create novel hybrid molecules that combine the pharmacologically active thiazole ring system with the versatile piperazine moiety. The inclusion of the sulfonyl linkage and the specific methyl substitution pattern reflects sophisticated medicinal chemistry approaches aimed at optimizing both chemical stability and biological activity potential.

The compound's emergence as a research tool can be attributed to the growing understanding of structure-activity relationships in thiazole-based medicinal chemistry. Researchers have increasingly focused on compounds that incorporate both thiazole and piperazine fragments due to their demonstrated biological significance and potential therapeutic applications. The development of this specific derivative represents part of the broader effort to create comprehensive libraries of thiazole-piperazine hybrids for systematic biological evaluation and drug discovery programs.

Structural Classification Within Thiazole-Piperazine Hybrid Compounds

This compound belongs to the specialized class of thiazole-piperazine hybrid compounds, characterized by its distinctive molecular architecture that integrates multiple pharmacologically relevant structural elements. The compound exhibits a molecular formula of C8H13N3O3S2 for the base structure, with the hydrochloride salt form having a molecular weight of 299.79 grams per mole. The structural framework consists of a thiazole ring system substituted at the 4-position with a methyl group and at the 5-position with a piperazin-1-ylsulfonyl moiety.

The thiazole core structure represents a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which contributes significantly to the compound's chemical and biological properties. The 2(3H)-one designation indicates the presence of a lactam functionality within the thiazole ring, creating a unique structural motif that distinguishes this compound from other thiazole derivatives. The piperazine ring system, connected through a sulfonyl linkage, provides additional conformational flexibility and potential sites for molecular interactions with biological targets.

Within the broader classification system of thiazole-piperazine hybrids, this compound represents a specific subset characterized by sulfonyl-linked architectures. Research has demonstrated that such hybrid compounds exhibit enhanced biological properties compared to their individual components, with the sulfonyl linkage serving as a critical structural element that influences both pharmacokinetic and pharmacodynamic properties. The compound's structural features align with established structure-activity relationship patterns observed in other biologically active thiazole-piperazine derivatives.

The following table summarizes the key structural parameters of this compound:

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula (base) | C8H13N3O3S2 |

| Molecular Formula (hydrochloride) | C8H14ClN3O3S2 |

| Molecular Weight | 299.79 g/mol |

| Chemical Abstracts Service Number | 1170915-85-1 |

| Structural Motif | Thiazole-piperazine hybrid |

| Linkage Type | Sulfonyl bridge |

| Ring Systems | Thiazole (5-membered) and Piperazine (6-membered) |

| Functional Groups | Lactam, sulfonyl, amine |

Significance in Medicinal Chemistry and Drug Development

The significance of this compound in medicinal chemistry and drug development stems from its membership in the thiazole-piperazine hybrid class, which has demonstrated remarkable versatility in exhibiting diverse biological activities. Thiazole-piperazine hybrid compounds have shown potential across multiple therapeutic areas, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities, making them valuable scaffolds for drug discovery programs.

Research has established that compounds containing both thiazole and piperazine moieties can exhibit synergistic effects that surpass the individual activities of their component parts. Studies of related thiazole-piperazine hybrids have demonstrated significant biological activities, with some compounds showing notable antinociceptive effects through activation of opioid systems. The structural framework represented by this compound class has proven particularly valuable in the development of molecules with centrally and peripherally mediated therapeutic effects.

The compound's potential significance extends to its application as a research tool in proteomics studies, where its unique structural features may provide valuable insights into protein-drug interactions and molecular mechanisms of action. The presence of multiple functional groups within the molecular structure creates opportunities for diverse intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological targets.

Furthermore, the systematic study of thiazole-piperazine hybrids has revealed important structure-activity relationships that guide the rational design of new therapeutic agents. Research has shown that specific substitution patterns, including the presence of sulfonyl linkages and methyl substituents, can significantly influence biological activity and selectivity profiles. The following table summarizes the potential biological activities associated with thiazole-piperazine hybrid compounds:

| Biological Activity | Mechanism of Action | Research Status |

|---|---|---|

| Anticancer | Multiple pathways including enzyme inhibition | Extensive research documented |

| Antibacterial | Cell wall synthesis interference | Well-established activity |

| Antinociceptive | Opioid receptor activation | Demonstrated in vivo efficacy |

| Anticonvulsant | Central nervous system modulation | Promising preclinical results |

| Antifungal | Fungal enzyme inhibition | Documented activity |

| Anti-tubercular | Mycobacterial growth inhibition | Active research area |

The development of this compound and related analogs represents an important contribution to the medicinal chemistry toolkit, providing researchers with access to structurally diverse molecules for biological evaluation. The compound's availability through specialized chemical suppliers facilitates its incorporation into drug discovery programs and academic research initiatives focused on understanding the therapeutic potential of thiazole-piperazine hybrid architectures.

Properties

IUPAC Name |

4-methyl-5-piperazin-1-ylsulfonyl-3H-1,3-thiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3S2.ClH/c1-6-7(15-8(12)10-6)16(13,14)11-4-2-9-3-5-11;/h9H,2-5H2,1H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGGGPUTBQXMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1)S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylthiazol-2(3H)-one with piperazine in the presence of a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane or chloroform and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride exhibit notable antimicrobial properties. The presence of the thiazole and piperazine structures enhances their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that derivatives of this compound can serve as effective agents in combating bacterial infections.

Anticancer Properties

The thiazole derivatives have been studied for their anticancer activities. They are believed to induce apoptosis in cancer cells through various mechanisms, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole derivatives. They may mitigate neuronal damage and offer therapeutic benefits in neurodegenerative conditions.

Research Findings

A study demonstrated that compounds similar to this compound could reduce oxidative stress and inflammation in neuronal cells, suggesting their utility in treating disorders like Alzheimer's disease.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that thiazole derivatives showed significant activity against multi-drug resistant strains.

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers.

- Neuroprotection : In vitro studies indicated that this compound could protect against glutamate-induced toxicity in neuronal cultures.

Mechanism of Action

The mechanism of action of 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Overview of Thiazolone- and Piperazinylsulfonyl-Containing Compounds

*Calculated based on molecular formula.

Thiazolone Core Derivatives

- Target Compound vs. Oxothiamine: Both share a thiazolone ring but differ in substituents.

Piperazinylsulfonyl-Containing Analogues

- Target Compound vs. Compound 9g: Both feature a piperazinylsulfonyl group, but their core structures diverge (thiazolone vs. indolin-2-one). Compound 9g’s indolinone core and fluorobenzoyl substituent enhance BTK binding affinity (IC₅₀ < 100 nM), whereas the target compound’s simpler thiazolone structure lacks reported activity data . This highlights the critical role of core scaffold selection in biological targeting.

Research Findings and Limitations

- Structural Insights : The piperazinylsulfonyl group is a recurring motif in kinase inhibitors, suggesting the target compound could serve as a precursor for BTK or similar enzyme-targeting derivatives .

- Gaps in Data: No direct pharmacological data for the target compound are available in the provided evidence, necessitating caution in extrapolating functional roles.

- Synthetic Utility : The compound’s commercial availability and modular structure (e.g., reactive piperazine moiety) make it a candidate for further functionalization .

Biological Activity

4-Methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and biological functions.

- Molecular Formula : C8H13N3O3S2

- Molecular Weight : 299.79 g/mol

- CAS Number : 1170915-85-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiazol-2(3H)-one with piperazine in the presence of a sulfonylating agent. Common solvents include dichloromethane or chloroform, and bases like triethylamine are used to facilitate the reaction. Purification methods often involve recrystallization or chromatography .

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal properties .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Analogous thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives have shown effectiveness against A-431 cells with IC50 values comparable to established anticancer drugs like doxorubicin .

The mechanism by which this compound exerts its biological effects is believed to involve binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonyl group is crucial for enhancing binding affinity and specificity to molecular targets .

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Binds to and inhibits specific enzymes |

Case Study: Anticancer Activity

A study explored the anticancer properties of thiazole derivatives similar to this compound. The research focused on the interaction of these compounds with cancer cell lines such as Jurkat and HT-29. The findings indicated that certain structural modifications significantly enhanced cytotoxic activity, suggesting that this compound could be further optimized for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and critical reaction conditions for preparing 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride?

- Methodology : The synthesis typically involves coupling reactions between thiazole precursors and piperazine sulfonyl derivatives. For example, refluxing intermediates (e.g., phenacyl bromides) with sodium acetate in ethanol under controlled temperatures (70–80°C) can yield thiazole derivatives . Sulfonation steps require anhydrous conditions and catalysts like pyridine to optimize sulfonyl group incorporation .

- Critical Conditions : Solvent choice (e.g., ethanol for reflux), stoichiometric ratios of reagents, and temperature control are essential to minimize by-products and maximize yield .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Used to verify substituent positions on the thiazole and piperazine rings .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity by quantifying residual solvents or unreacted precursors .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. How can researchers initially screen the biological activity of this compound?

- Methodology :

- Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorometric or colorimetric readouts .

- Cell-Based Assays : Evaluate cytotoxicity or antiproliferative effects on cancer cell lines (e.g., HCT-116) via MTT or ATP-based viability assays .

Advanced Research Questions

Q. How can the sulfonation step be optimized to minimize by-products during piperazin-1-ylsulfonyl group incorporation?

- Methodology :

- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of sulfonyl chlorides .

- Employ catalytic bases (e.g., triethylamine) to neutralize HCl by-products and drive the reaction forward .

- Monitor reaction progress via thin-layer chromatography (TLC) to terminate the reaction at optimal conversion .

Q. What approaches resolve discrepancies in reported biological activity data for this compound?

- Methodology :

- Purity Reassessment : Verify compound integrity using HPLC and NMR to rule out degradation or impurities .

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to ensure reproducibility .

- Meta-Analysis : Compare data across studies while adjusting for differences in experimental design (e.g., IC50 calculation methods) .

Q. What strategies enhance the structure-activity relationship (SAR) of thiazole ring modifications for target binding?

- Methodology :

-

Systematic Substituent Screening : Introduce electron-withdrawing/donating groups (e.g., chloro, methoxy) to the thiazole ring and assess binding affinity via surface plasmon resonance (SPR) .

-

Comparative Analysis : Reference structurally similar compounds (e.g., sulfathiazole, benzothiazole) to identify critical functional groups (Table 1) .

Table 1 : Key Thiazole Derivatives and Their Bioactivities

Compound Unique Feature Bioactivity Sulfathiazole Sulfonamide group Antibacterial Benzothiazole Fused benzene-thiazole Anticancer

Q. How do pH and solvent choice influence compound stability during assays?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC. Thiazole rings are prone to hydrolysis under acidic conditions .

- Solvent Compatibility : Use polar aprotic solvents (e.g., DMSO) to enhance solubility while avoiding nucleophilic solvents (e.g., water) that may react with sulfonyl groups .

Q. What biophysical techniques quantify binding affinity to enzymatic targets?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, Kd) of ligand-enzyme interactions .

- Surface Plasmon Resonance (SPR) : Provides real-time kinetics (kon/koff) for binding events .

- Competitive Inhibition Assays : Use fluorescent probes (e.g., ATP analogs) to determine IC50 values in enzyme-active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.